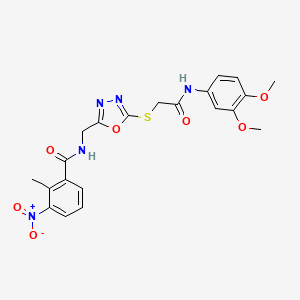
3-(2-methoxynaphthalen-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-methoxynaphthalen-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide" is a complex organic molecule that appears to be a derivative of naproxen, a nonsteroidal anti-inflammatory drug (NSAID). The structure suggests the presence of a methoxynaphthalene moiety, a pyridine ring, and a tetrahydropyran ring, all of which are connected through a propanamide linker. This compound is likely to exhibit interesting chemical and biological properties due to the presence of these functional groups.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . Another related compound, (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, was synthesized and its crystal structure was described . Although the exact synthesis of the compound is not provided, these studies suggest that similar synthetic routes could be employed, possibly involving the amide coupling of a methoxynaphthalene derivative with an appropriate amine containing the pyridine and tetrahydropyran moieties.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was elucidated using 1H, 13C NMR, UV, IR, and mass spectral data . Similarly, the crystal structure of (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide was determined, revealing that it crystallizes in the orthorhombic P212121 chiral space group and features extensive hydrogen bonding . These techniques could be applied to determine the molecular structure of the compound , which would likely reveal a complex network of intramolecular and intermolecular interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxynaphthalene and pyridine rings suggests potential aromaticity, which could affect its solubility and electronic properties. The amide bond might confer some degree of polarity to the molecule, influencing its solubility in different solvents. The compound's melting point, boiling point, and stability could be inferred from related compounds, such as those described in the provided papers . However, specific data on the physical and chemical properties of the compound would require empirical measurement.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds, like (S)-2-(2-hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, have been explored. These compounds are enantiomerically pure and demonstrate interesting supramolecular helical chain formation through hydrogen bonds (Wang & He, 2011).
Chemical Derivative Studies
- Studies involving derivatives of similar compounds, like N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, have been conducted to analyze their chemical properties. These derivatives are fully characterized using various spectral data, highlighting their potential in various chemical applications (Manolov, Ivanov, & Bojilov, 2021).
Biological Activity
- Research on compounds with similar structures includes studies on their biological activities. For example, compounds like 3-hydroxy-2-methoxy-5-methylpyridin-2(1H)-one have been isolated from endophytic fungi and evaluated for antimicrobial, antioxidant, and cytotoxicity activities (Xiao et al., 2014).
Antimicrobial and Antifungal Properties
- The synthesized derivative 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile shows promising antimicrobial and antifungal activities, which can be extrapolated to similar compounds (Okasha et al., 2022).
Potential in Pharmaceutical Research
- Some studies have explored the antinociceptive activity and opioid receptor profiles of related compounds, indicating potential applications in pharmaceutical research (Bays et al., 1989).
properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-29-23-10-8-18-5-2-3-7-21(18)22(23)9-11-24(28)27-25(19-12-15-30-16-13-19)20-6-4-14-26-17-20/h2-8,10,14,17,19,25H,9,11-13,15-16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIOIDXEFRYXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)
![5-Ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2510889.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)
![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)
![Methyl 1-[(3-aminocyclobutyl)methyl]triazole-4-carboxylate;hydrochloride](/img/structure/B2510893.png)
![N-[(2-chlorophenyl)(cyano)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2510894.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2510895.png)
![7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B2510902.png)
![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2510903.png)

![(R)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B2510905.png)
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2510906.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2510910.png)